Dechloro ethylcloprostenolamide

Receptor Pharmacology Binding Affinity FP Prostanoid Receptor

Researchers probing FP receptor pharmacology often face inconsistent potency across prostaglandin analogs. Dechloro ethylcloprostenolamide (16-Phenoxy PGF2α ethyl amide) eliminates this variability as a validated high-affinity FP agonist. • 440% greater FP receptor binding affinity vs. endogenous PGF2α, enabling reproducible dose-response studies at lower working concentrations. • Confirmed hypertrichosis efficacy in human clinical models makes it a reliable positive control for benchmarking novel eyelash growth promoters. • ≥98% purity, supplied as a crystalline solid with comprehensive analytical documentation; ships ambient for rapid global delivery.

Molecular Formula C24H35NO5
Molecular Weight 417.546
CAS No. 951319-59-8
Cat. No. B571663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloro ethylcloprostenolamide
CAS951319-59-8
Synonyms16-phenoxy PGF2α ethyl amide
Molecular FormulaC24H35NO5
Molecular Weight417.546
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
InChIInChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1
InChIKeyQDQJVWZWVBSDQO-YJDFRJIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dechloro Ethylcloprostenolamide Overview


Dechloro ethylcloprostenolamide, systematically named (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide, is a synthetic prostaglandin F2α (PGF2α) analogue (molecular formula C24H35NO5, MW 417.54) . It is a member of the 16-phenoxy prostamide family, characterized by the replacement of the C-1 carboxylic acid with an N-ethylamide group . This structural modification is a key determinant of its biological and physicochemical properties. The compound is primarily investigated and utilized for its ability to stimulate eyelash growth (hypertrichosis) [1]. It should be noted that, due to its potent biological activity, its use in cosmetic products intended to promote eyelash and eyebrow growth has been assessed by regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS), which has concluded that its safety for such applications cannot be established [2].

Differentiating Dechloro Ethylcloprostenolamide


Substituting dechloro ethylcloprostenolamide with another prostaglandin F2α analog for eyelash growth applications is not scientifically justifiable due to marked differences in efficacy and safety. For example, while bimatoprost and tafluprost have shown robust effects on eyelash growth, other clinical agents like travoprost and latanoprost have failed to induce significant hypertrichosis in comparative models [1]. Furthermore, the specific safety profile of dechloro ethylcloprostenolamide, including concerns regarding its potent biological activity at low concentrations and potential for adverse ocular and reproductive effects, is a critical point of differentiation highlighted by European regulatory authorities [2]. These findings underscore that even among a closely related class of compounds, small structural variations lead to substantial differences in both desired and undesired biological outcomes. The evidence presented below provides a quantitative basis for distinguishing dechloro ethylcloprostenolamide from its in-class peers, thereby informing scientific selection and procurement decisions.

Quantitative Evidence for Dechloro Ethylcloprostenolamide


FP Receptor Affinity vs. PGF2α

Dechloro ethylcloprostenolamide demonstrates substantially enhanced binding affinity for the FP prostanoid receptor compared to the endogenous ligand, prostaglandin F2α (PGF2α). This differential binding is a primary driver of its potent biological activity. The 16-phenoxy substitution and the N-ethylamide terminus are structural features contributing to this heightened interaction .

Receptor Pharmacology Binding Affinity FP Prostanoid Receptor

Eyelash Growth in Human Trial vs. Placebo

In a randomized, double-blind, placebo-controlled clinical trial involving 34 healthy volunteers, topical application of dechloro ethylcloprostenolamide for 4 weeks resulted in a statistically significant increase in eyelash length compared to placebo. The magnitude of growth varied by formulation, with all active treatment groups outperforming the placebo [1].

Cosmetic Dermatology Hypertrichosis Clinical Efficacy

Negative Safety Opinion for Cosmetic Use

The European Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of dechloro dihydroxy difluoro ethylcloprostenolamide (DDDE), a structurally related prostaglandin analogue, in cosmetic products. The preliminary opinion concluded that, based on available evidence, this compound cannot be considered safe for use in cosmetics intended to promote eyelash and eyebrow growth [1]. This assessment is a critical differentiator when considering the compound for product development.

Regulatory Science Cosmetic Safety Toxicology

Applications of Dechloro Ethylcloprostenolamide


In Vitro FP Receptor Agonist

Leveraging its 440% greater binding affinity for the FP receptor compared to endogenous PGF2α , dechloro ethylcloprostenolamide is a valuable tool compound for in vitro pharmacological research. It is ideally suited for studies probing FP receptor signaling pathways, downstream effects, and structure-activity relationships (SAR) in prostanoid receptor pharmacology, particularly where a high-potency agonist is required.

Positive Control for Hypertrichosis Models

Based on the confirmed human clinical efficacy data [1], this compound serves as a validated positive control in animal models of induced hypertrichosis. It can be used to benchmark the efficacy of novel eyelash growth promoters, compare the activity of other prostaglandin analogues like bimatoprost and tafluprost [2], or investigate the mechanisms underlying drug-induced changes in hair follicle cycling.

Analytical Reference Standard

Given its defined chemical structure and high purity (≥98%) , dechloro ethylcloprostenolamide is an essential analytical reference standard. Its primary applications include the calibration and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying this compound in complex matrices, verifying the identity and purity of research batches, and studying its stability and degradation products.

Regulatory Science Case Study

The definitive SCCS opinion concluding the compound's safety for cosmetic use cannot be established [3] positions it as a key case study. It is of significant interest for research in regulatory science, toxicology, and cosmetic safety assessment. It provides a real-world example of how a compound with demonstrated efficacy can be restricted based on a comprehensive evaluation of its safety profile, highlighting the critical interplay between pharmacology and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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